PEG6 Spacer Optimizes Serum Stability in Bioconjugates Compared to Shorter and Longer Analogs
In a systematic study of PEG spacer length on bombesin-based radiolabeled antagonists, the PEG6-containing conjugate exhibited significantly enhanced serum stability compared to its PEG2, PEG4, and PEG12 counterparts [1]. The stability increased with spacer length up to PEG6, before reversing for the PEG12 analog.
| Evidence Dimension | Serum half-life (T1/2) |
|---|---|
| Target Compound Data | 584 ± 20 min |
| Comparator Or Baseline | PEG2 analog: 246 ± 4 min; PEG4 analog: not quantified; PEG12 analog: stability decreased |
| Quantified Difference | 2.4-fold increase in T1/2 versus PEG2 |
| Conditions | 177Lu-labeled bombesin antagonists in vitro serum stability assay |
Why This Matters
This 2.4-fold serum stability advantage directly correlates with prolonged circulatory exposure and improved potential for target engagement in vivo, making PEG6 the preferred choice for therapeutic conjugate design.
- [1] Jamous, M., Tamma, M. L., Gourni, E., et al. (2014). PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists. Nuclear Medicine and Biology, 41(7), 619-625. View Source
